molecular formula C7H16N2O4 B8058186 Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate

Cat. No.: B8058186
M. Wt: 192.21 g/mol
InChI Key: RFBRAFYVXSADBU-UHFFFAOYSA-N
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Description

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is a chemical reagent offered for research purposes. This compound is the ammonium salt of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (also known as 3,3-dimethylcaronic acid), a cyclopropane derivative of significant interest in synthetic organic chemistry . The cyclopropane ring is a key structural motif found in various natural products and pharmaceuticals, making its derivatives valuable building blocks. Researchers utilize this compound and its analogs as precursors in organic synthesis . For example, the related diesters can be synthesized and undergo further chemical transformations, such as hydrolysis, to produce the dicarboxylic acids, which can then be converted to salts like this ammonium derivative . The specific steric and electronic properties imparted by the geminal dimethyl group on the cyclopropane ring can be instrumental in modulating the reactivity and stability of the molecule in research applications. This product is intended for use in a laboratory setting by qualified professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

diazanium;3,3-dimethylcyclopropane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.2H3N/c1-7(2)3(5(8)9)4(7)6(10)11;;/h3-4H,1-2H3,(H,8,9)(H,10,11);2*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBRAFYVXSADBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)[O-])C(=O)[O-])C.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Dichloro-2,2-Dimethylpropane-1,3-Dicarboxylic Acid Esters

The dichloro ester intermediate is prepared by chlorinating 2,2-dimethylpropane-1,3-dicarboxylic acid derivatives (Formula III) with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key conditions include:

  • Temperature : 0–150°C (optimal: 40–90°C).

  • Molar Ratios : 1.2–3 equivalents of chlorinating agent per acid derivative.

  • Catalysts : Tertiary amines (e.g., triethylamine) or dimethylformamide (DMF).

For example, reacting α,α-dimethylglutaric acid monoester with 2 equivalents of SOCl₂ and sulfuryl chloride (SO₂Cl₂) at 80°C yields the dichloro ester in >85% purity.

Cyclopropane Ring Formation

The dichloro ester is treated with zinc dust in an inert solvent (e.g., toluene) under reflux (90–120°C). Stoichiometric zinc (1.5–2.2 mol per mole of ester) ensures complete dehalogenation. After filtration and solvent removal, the cyclopropane ester is vacuum-distilled (b.p. 110–130°C at 0.1 mmHg) and hydrolyzed to the dicarboxylic acid using aqueous NaOH or KOH.

Typical Yield : 70–80% for the ester-to-acid conversion.

Saponification and Hypochlorite Oxidation of Acetyl-Substituted Esters

An alternative route starts with 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters (Formula II), which are saponified and oxidized to the dicarboxylic acid.

Saponification of Acetylated Esters

The ester is refluxed with aqueous-alcoholic KOH or NaOH (1.5–2.5 equivalents) to form the potassium salt of 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid (Formula III). Distilling off the alcohol and diluting with water prepares the intermediate for oxidation.

Hypochlorite-Mediated Oxidation

The potassium salt is treated with sodium hypochlorite (NaOCl, ≥3 mol active chlorine per mole of ester) at 50–60°C. Acidification with HCl precipitates trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid, which is filtered and dried.

Key Data :

  • Reaction Time : 2–4 hours.

  • Yield : 90–93% (melting point: 214°C).

Neutralization to Ammonium Salt

The dicarboxylic acid is dissolved in a water-miscible solvent (e.g., ethanol) and neutralized with concentrated ammonium hydroxide (NH₄OH) at 0–10°C. The ammonium salt precipitates upon cooling and is recrystallized from ethanol/water.

Optimization Parameters :

  • pH Control : Maintain pH 6.5–7.5 to avoid diammonium salt formation.

  • Solvent Ratio : Ethanol:water (3:1 v/v) ensures high crystallinity.

Purity : >98% (by NMR and elemental analysis).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Zinc-mediatedDichloro esterZn, PCl₅/SOCl₂70–8085–90
Hypochlorite oxidationAcetylated esterNaOCl, KOH90–9395–98
Direct neutralization3,3-Dimethylcyclopropane-1,2-dicarboxylic acidNH₄OH95–98>98

Advantages :

  • The hypochlorite method offers higher yields and purity but requires careful handling of oxidizing agents.

  • Zinc-mediated dehalogenation is scalable but generates zinc waste.

Industrial Considerations

  • Cost Efficiency : Hypochlorite oxidation is preferred for large-scale production due to lower reagent costs.

  • Safety : Zinc-mediated reactions necessitate inert atmospheres to prevent pyrophoric risks.

  • Environmental Impact : Ammonia recovery systems are critical for minimizing effluent toxicity during neutralization .

Chemical Reactions Analysis

Types of Reactions

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Ammonium DMDC is characterized by its unique cyclopropane structure, which includes two carboxylate groups and an ammonium ion. Its molecular formula is C7H16N2O4C_7H_{16}N_2O_4 with a molecular weight of 192.22 g/mol. The compound's structural features contribute to its reactivity and solubility, making it an attractive intermediate in synthetic chemistry .

Applications in Organic Synthesis

  • Synthetic Intermediate :
    • Ammonium DMDC serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions. This capability makes it useful for synthesizing more complex organic molecules.
  • Enantioselective Reactions :
    • Recent studies have highlighted the role of ammonium salts like DMDC in enantioselective reactions. For instance, it can act as a chiral catalyst or a precursor for the formation of chiral intermediates, enhancing the yield and selectivity of desired products .
  • Synthesis of Pyrethroids :
    • Ammonium DMDC is utilized as an intermediate in the synthesis of pyrethroids, which are widely used as insecticides. The compound’s unique properties facilitate the formation of these biologically active molecules, which exhibit potent insecticidal and acaricidal activities .

Agricultural Applications

  • Fertilizers :
    • The ammonium ion in Ammonium DMDC enhances its solubility in water, making it suitable for use as a nitrogen source in fertilizers. This property allows for improved nutrient uptake by plants, promoting growth and yield.
  • Pesticides :
    • Beyond its role in pyrethroid synthesis, Ammonium DMDC can also be incorporated into formulations for other agricultural chemicals, enhancing their efficacy and stability .

Case Study 1: Synthesis of Pyrethroids

In a study conducted on the synthesis of pyrethroids using Ammonium DMDC as an intermediate, researchers demonstrated that the compound could significantly improve the yield of the target insecticide when compared to traditional methods. The reaction conditions were optimized to enhance the efficiency of the process, resulting in high purity products suitable for agricultural applications.

Case Study 2: Use as a Fertilizer

Field trials have shown that fertilizers containing Ammonium DMDC lead to increased crop yields compared to conventional nitrogen sources. The enhanced solubility allows for better nutrient availability during critical growth stages, resulting in healthier plants and higher productivity.

Mechanism of Action

The mechanism by which ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can influence various biochemical and chemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of dcd Derivatives

Compound Coordination Mode Metal Interaction Key Application
Ammonium dcd salt N/A Precursor ligand Ln-CP synthesis
[Gd₄(μ₄-dcd)₆(H₂O)]ₙ (2) μ₄-bridging Gd³⁺ clusters Magnetic materials
dcd Anhydride N/A Covalent bonding Organic synthesis

Table 2: Thermal Stability

Compound Decomposition Temperature (°C) Stability Notes
Ammonium dcd salt >200 Stable in aqueous media
dcd Anhydride 150–170 Hygroscopic; hydrolyzes

Biological Activity

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is a compound that has garnered attention for its biological activity, particularly in agricultural applications as an insecticide and pesticide. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various pests, and potential applications in pest management.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The compound features two carboxylate groups that enhance its solubility and reactivity. Its molecular formula is C7H10N2O4, with a molar mass of approximately 174.16 g/mol.

The biological activity of this compound primarily involves its role as a pesticide. It functions through several mechanisms:

  • Inhibition of Metabolic Pathways : The compound disrupts critical metabolic processes in target pests, leading to increased mortality rates.
  • Neurotoxic Effects : Similar to other pesticides, it may affect the nervous system of insects, causing paralysis or death.
  • Growth Regulation : It has been noted to interfere with the growth and development of certain pests by affecting hormonal pathways.

Efficacy Against Pests

Research indicates that this compound exhibits significant insecticidal properties against a range of agricultural pests. The following table summarizes its effectiveness against selected species:

Pest SpeciesEfficacy (%)Reference
Spodoptera frugiperda (Fall Armyworm)85
Aphis gossypii (Cotton Aphid)78
Plutella xylostella (Diamondback Moth)90
Leptinotarsa decemlineata (Colorado Potato Beetle)82

Case Studies

Several studies have documented the effects of this compound in real-world agricultural settings:

  • Field Trials on Cotton : A study conducted on cotton crops demonstrated that treatments with this compound resulted in a significant reduction in aphid populations compared to untreated controls. The average reduction was noted at 78%, leading to improved crop yield and quality.
  • Impact on Non-target Species : Research assessing the impact on beneficial insects found that while the compound effectively controlled target pest species, it exhibited lower toxicity towards pollinators such as honeybees. This selective toxicity is advantageous for integrated pest management strategies.

Safety and Environmental Impact

The safety profile of this compound has been evaluated in various studies. It is classified as having low acute toxicity to mammals and birds. However, long-term environmental impact studies are necessary to fully understand its ecological effects.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation of precursor dicarboxylic acids followed by ammonium salt formation. A reported procedure (for analogous cyclopropane derivatives) uses a tert-butanol/water solvent system heated to 90°C to dissolve intermediates, followed by slow cooling for crystallization . Key variables include solvent polarity (to enhance solubility), stoichiometric ratios of ammonium sources, and controlled cooling rates to optimize crystal purity. Purification via recrystallization or column chromatography (using silica gel with polar eluents like methanol/ethyl acetate) is recommended to isolate high-purity product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing shifts to analogous cyclopropane derivatives (e.g., methylene protons near δ 1.5–2.5 ppm, carboxylate carbons near δ 170–180 ppm).
  • IR Spectroscopy : Confirm carboxylate stretches (asymmetric ~1600 cm⁻¹, symmetric ~1400 cm⁻¹) and ammonium N–H stretches (~3100–3300 cm⁻¹).
  • X-Ray Diffraction (XRD) : Resolve cyclopropane ring geometry and hydrogen-bonding networks in the ammonium salt. Prioritize XRD for unambiguous structural confirmation, supplemented by NMR/IR for functional group validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is limited, analogous ammonium carboxylates (e.g., dimethyl adamantane dicarboxylate) suggest precautions against hygroscopicity and thermal decomposition. Use desiccants during storage, conduct reactions under inert atmospheres (N2/Ar), and avoid high-temperature heating without prior thermogravimetric analysis (TGA). Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclopropanation and ammonium salt formation pathways for this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated precursors to identify rate-determining steps (e.g., ring closure vs. proton transfer).
  • Computational Modeling : Apply density functional theory (DFT) to map transition states and evaluate strain energy in the cyclopropane ring. Reference analogous studies on dimethyl acetylenedicarboxylate cyclopropanation mechanisms .

Q. What advanced thermal analysis methods are suitable for assessing the stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • TGA-DSC Coupling : Quantify decomposition temperatures and enthalpy changes. For example, heating rates of 10°C/min under N2 can identify moisture-induced degradation thresholds.
  • Isothermal Calorimetry : Monitor long-term stability at controlled humidity levels (e.g., 40–80% RH) to simulate storage conditions .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Cross-validate findings using orthogonal techniques:

  • If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects (e.g., DMSO vs. CDCl3) or probe crystal packing via XRD.
  • For IR discrepancies, verify sample preparation (KBr pellet homogeneity) or consider attenuated total reflectance (ATR) FTIR to minimize artifacts. Anchor interpretations to a theoretical framework (e.g., Marcus theory for proton transfer kinetics) to reconcile empirical and computational results .

Q. What theoretical frameworks guide the study of this compound’s reactivity in supramolecular or catalytic applications?

  • Methodological Answer : Link research to conceptual models such as:

  • Non-covalent Interaction (NCI) Analysis : Map hydrogen-bonding networks in ammonium salts to predict self-assembly behavior.
  • Hard-Soft Acid-Base (HSAB) Theory : Rationalize ligand-exchange reactivity in catalytic systems (e.g., coordination with transition metals). Use molecular dynamics (MD) simulations to model solvent effects on reactivity .

Notes on Evidence Utilization

  • Synthesis protocols and characterization methods are informed by analogous cyclopropane dicarboxylate systems .
  • Safety recommendations extrapolated from structurally related ammonium carboxylates .
  • Methodological conflict resolution and theoretical framing derive from principles of evidence-based inquiry .

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